3-Triisopropylsilyloxy-benzaldehyde

Description

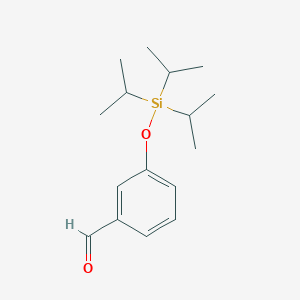

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-tri(propan-2-yl)silyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-8-15(10-16)11-17/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZLKOAGFVCIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Triisopropylsilyloxy Benzaldehyde Systems

Large-Scale Preparative Methods for Triisopropylsilyloxy-Benzaldehyde Intermediates

The synthesis of 3-Triisopropylsilyloxy-benzaldehyde on a large scale is a critical process for its application in various advanced chemical syntheses. The primary and most efficient method involves the selective protection of the hydroxyl group of 3-hydroxybenzaldehyde (B18108) using a triisopropylsilyl (TIPS) protecting group. This process is typically achieved through the reaction of 3-hydroxybenzaldehyde with triisopropylsilyl chloride (TIPSCl) in the presence of a suitable base.

The selection of the base and solvent system is crucial for optimizing the reaction for large-scale production, ensuring high yields and purity while considering cost-effectiveness and ease of handling. A common and effective base for this transformation is imidazole (B134444), which acts as both a base and a catalyst for the silylation reaction. Aprotic solvents such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) are often employed to facilitate the reaction.

A general procedure for a laboratory-scale synthesis that can be adapted for larger scales starts with dissolving 3-hydroxybenzaldehyde and imidazole in an appropriate solvent. To this solution, triisopropylsilyl chloride is added, typically in a dropwise manner to control the reaction exotherm. The reaction is usually carried out at room temperature and monitored until completion, which is often achieved within a few hours.

Upon completion of the reaction, a standard aqueous work-up is performed to remove the imidazole hydrochloride salt and any other water-soluble impurities. The organic layer is then separated, dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification of this compound on a large scale is commonly achieved through vacuum distillation or column chromatography to obtain the final product with high purity.

For industrial-scale production, process optimization would focus on minimizing solvent usage, exploring alternative and more economical bases, and developing efficient purification methods to handle large quantities of material. The reaction conditions, including stoichiometry, temperature, and reaction time, are carefully controlled to maximize yield and throughput while ensuring the safety and reproducibility of the process.

Table 1: Representative Large-Scale Synthesis Parameters for this compound

| Parameter | Value |

| Starting Material | 3-Hydroxybenzaldehyde |

| Reagent | Triisopropylsilyl chloride (TIPSCl) |

| Base | Imidazole |

| Solvent | Dichloromethane (DCM) |

| Molar Ratio (Substrate:TIPSCl:Imidazole) | 1 : 1.1 : 2.2 |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 2 - 4 hours |

| Work-up | Aqueous wash, extraction |

| Purification | Vacuum Distillation |

| Typical Yield | > 95% |

Detailed Research Findings:

The protection of phenolic hydroxyl groups with bulky silyl (B83357) ethers like the triisopropylsilyl group is a well-established and reliable transformation in organic synthesis. The reaction proceeds via a nucleophilic attack of the phenoxide, generated in situ by the base, on the silicon atom of the silyl chloride. The use of a slight excess of the silylating agent and the base ensures the complete conversion of the starting material. The choice of imidazole is particularly advantageous as it is an inexpensive, solid base that is easy to handle on a large scale and its hydrochloride salt is readily removed by an aqueous wash. Dichloromethane is a common solvent due to its low boiling point, which facilitates its removal after the reaction. For larger-scale operations, alternative solvents might be considered based on safety, environmental, and cost factors. The high yields typically obtained in this reaction make it an efficient and economically viable process for the large-scale preparation of this compound.

Chemical Transformations and Reactivity Profiles of Triisopropylsilyloxy Benzaldehyde Derivatives

Reactivity at the Aldehyde Moiety

The aldehyde group in 3-triisopropylsilyloxy-benzaldehyde is a key site for various chemical reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The aldehyde functionality readily undergoes nucleophilic addition with organometallic reagents such as Grignard reagents. These reactions typically proceed under standard conditions to afford the corresponding secondary alcohols. The bulky TIPS protecting group generally remains intact during these transformations, highlighting its utility in multistep synthesis. For instance, the reaction with a Grignard reagent can be followed by treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to remove the silyl (B83357) protecting group, yielding a diol. acs.org

Aromatic aldehydes, including those with silyl ether protecting groups, are suitable substrates for chromium-catalyzed reactions with cyclic silyl enol ethers to form cyclic homoallylic 1,2-diols. acs.org The reaction tolerates various functional groups, and the silyl group can be subsequently removed. acs.org

Table 1: Examples of Nucleophilic Addition to Silyl-Protected Benzaldehydes

| Reagent | Product Type | Silyl Group | Reference |

|---|---|---|---|

| Grignard Reagent | Secondary Alcohol | TIPS | acs.org |

This table is interactive. Click on the headers to sort.

Condensation reactions provide another avenue for elaborating the aldehyde group of this compound. The Wittig reaction, for example, allows for the conversion of the aldehyde to an alkene. The stability of the TIPS ether under the basic conditions of the Wittig reaction is a key advantage. Similarly, imine formation can be achieved through condensation with primary amines, often catalyzed by a mild acid, without compromising the silyl ether.

The aldehyde can be selectively reduced to the corresponding alcohol using a variety of reducing agents, such as sodium borohydride. Conversely, oxidation of the aldehyde to a carboxylic acid can be accomplished with reagents like potassium permanganate (B83412) or Jones reagent, although care must be taken as some silyl ethers can be sensitive to strongly acidic or basic conditions. thieme-connect.com A facile oxidation/deprotection of electron-rich silyl ethers, such as allylic and benzylic silyl ethers, to aldehydes can be achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under neutral conditions. thieme-connect.com

Strategic Manipulation of the Triisopropylsilyl Ether

The triisopropylsilyl (TIPS) ether serves as a robust protecting group for the phenolic hydroxyl group, allowing for selective reactions at other sites in the molecule. wikipedia.orgnih.gov Its strategic removal is a key step in many synthetic sequences.

The most common method for the cleavage of silyl ethers is through the use of a fluoride source. harvard.edu Reagents such as tetrabutylammonium fluoride (TBAF) are highly effective for this purpose. lookchem.comfiveable.me The strength of the silicon-fluoride bond (around 142 kcal/mol) makes this a thermodynamically favorable process. harvard.edu This method is generally mild and selective, leaving other functional groups intact. fiveable.me

Other fluoride sources include hydrofluoric acid (HF), often in combination with a base like pyridine, and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). harvard.edu The choice of reagent and reaction conditions can allow for the selective deprotection of one type of silyl ether in the presence of another. researchgate.net For instance, less sterically hindered silyl ethers are generally cleaved more rapidly. wikipedia.org

Table 2: Common Reagents for Fluoride-Mediated Deprotection of Silyl Ethers

| Reagent | Abbreviation | Common Conditions | Reference |

|---|---|---|---|

| Tetrabutylammonium fluoride | TBAF | THF, 0 °C to rt | lookchem.comfiveable.me |

| Hydrofluoric acid-Pyridine | HF-Py | THF, 0 °C | harvard.edu |

This table is interactive. Click on the headers to sort.

The triisopropylsilyl (TIPS) group is known for its considerable stability under a wide range of reaction conditions, which makes it a valuable protecting group in organic synthesis. gelest.com Its stability is attributed to the steric bulk of the three isopropyl groups surrounding the silicon atom, which hinders attack by nucleophiles and acids.

Generally, the stability of silyl ethers towards acidic conditions increases with the steric bulk of the substituents on the silicon atom. harvard.edu The relative order of stability is typically: TMS < TES < TBDMS < TIPS < TBDPS. harvard.edu Under basic conditions, the stability also increases with steric hindrance: TMS < TES < TBDMS ~ TBDPS < TIPS. harvard.edu This differential stability allows for the selective deprotection of different silyl ethers within the same molecule. researchgate.net For example, a less hindered silyl ether like TMS can often be removed under conditions that leave a TIPS group intact.

The TIPS ether is generally stable to:

Mild to moderate acidic and basic conditions. harvard.edu

Many oxidizing and reducing agents.

Organometallic reagents like Grignard and organolithium reagents.

However, it can be cleaved under strongly acidic conditions or with fluoride-based reagents. harvard.edu

Table 3: Relative Stability of Common Silyl Ethers

| Silyl Group | Abbreviation | Relative Stability (Acidic) | Relative Stability (Basic) |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |

Data adapted from Greene & Wuts, "Protective Groups in Organic Synthesis". harvard.edu This table is interactive. Click on the headers to sort.

Reactivity of the Aromatic Core

The aromatic ring of this compound exhibits a nuanced reactivity profile. The silyloxy group, being a bulky ortho, para-director, and the aldehyde, a meta-director, create a complex electronic and steric environment. This section explores the outcomes of key chemical transformations on this aromatic system.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) reactions are fundamental for the functionalization of aromatic rings. In the case of this compound, the directing effects of the two substituents are crucial in determining the position of substitution. The bulky triisopropylsilyl (TIPS) protecting group on the phenolic oxygen significantly influences the regioselectivity of these reactions.

Detailed research has shown that electrophilic halogenation, such as bromination, of 3-(triisopropylsilyloxy)benzaldehyde can be achieved with high regioselectivity. For instance, treatment of 3-(triisopropylsilyloxy)benzaldehyde with N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) (DCM) at room temperature leads to the selective formation of the corresponding 2-bromo-5-(triisopropylsilyloxy)benzaldehyde. This outcome highlights the directing power of the silyloxy group to the ortho position, overcoming the meta-directing influence of the aldehyde.

| Electrophile | Reagent | Solvent | Temperature | Product | Yield |

| Br | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | Room Temperature | 2-Bromo-5-(triisopropylsilyloxy)benzaldehyde | High |

This table presents a representative example of an electrophilic halogenation reaction on 3-(triisopropylsilyloxy)benzaldehyde.

Organometallic Cross-Coupling Strategies

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a halogen on the aromatic ring of a this compound derivative opens up avenues for various coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.

For instance, a 3-bromo-5-(triisopropylsilyloxy)benzaldehyde derivative can undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and preventing side reactions.

Similarly, Sonogashira coupling of a halogenated 3-(triisopropylsilyloxy)benzaldehyde with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, provides a route to substituted alkynyl benzaldehydes. The mild reaction conditions of the Sonogashira coupling are generally well-tolerated by the aldehyde and silyl ether functionalities. scientificupdate.comresearchgate.net

| Coupling Reaction | Substrates | Catalyst System | Base | Solvent | Product |

| Suzuki-Miyaura | 3-Bromo-5-(triisopropylsilyloxy)benzaldehyde, Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 3-Aryl-5-(triisopropylsilyloxy)benzaldehyde |

| Sonogashira | 3-Iodo-5-(triisopropylsilyloxy)benzaldehyde, Terminal Alkyne | PdCl2(PPh3)2, CuI | Et3N | THF | 3-Alkynyl-5-(triisopropylsilyloxy)benzaldehyde |

This table summarizes typical conditions for Suzuki-Miyaura and Sonogashira coupling reactions involving halogenated 3-(triisopropylsilyloxy)benzaldehyde derivatives.

Functionalization of Substituted Aromatic Rings

Beyond traditional electrophilic substitution and cross-coupling reactions, the functionalization of the substituted aromatic ring of this compound can be achieved through methods like directed ortho-metalation (DoM). nih.gov In this strategy, the silyloxy group can direct the deprotonation of the adjacent ortho position by a strong base, such as an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

The aldehyde group, however, can interfere with this process. Therefore, it is often necessary to protect the aldehyde, for instance as an acetal, before carrying out the directed metalation. Following the introduction of the desired functional group, the protecting group can be removed to regenerate the aldehyde.

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Protection | Ethylene glycol, p-TsOH, Toluene, Dean-Stark | 2-(3-(Triisopropylsilyloxy)phenyl)-1,3-dioxolane |

| 2. Directed ortho-Metalation | s-BuLi, TMEDA, THF, -78 °C | Lithiated intermediate |

| 3. Electrophilic Quench | Electrophile (e.g., I2, Me3SiCl) | 2-(2-Substituted-5-(triisopropylsilyloxy)phenyl)-1,3-dioxolane |

| 4. Deprotection | Aqueous acid | 2-Substituted-5-(triisopropylsilyloxy)benzaldehyde |

This table outlines a general sequence for the functionalization of the aromatic ring of 3-(triisopropylsilyloxy)benzaldehyde via directed ortho-metalation, highlighting the need for protection of the aldehyde group.

Strategic Applications in Complex Molecule and Total Synthesis

Application as an Advanced Intermediate in Natural Product Total Synthesis

The synthesis of natural products often requires the use of highly functionalized building blocks that can be elaborated into the final complex structure. 3-Triisopropylsilyloxy-benzaldehyde and its analogues have proven to be effective starting materials in this regard.

While a direct total synthesis of Elisabethin A utilizing this compound has not been explicitly detailed in the literature, the synthesis of advanced intermediates for Elisabethin A analogues highlights the importance of silyl-protected hydroxybenzaldehydes. For instance, in efforts toward the total synthesis of Elisabethin A, a related compound, Triisopropyl(2-methoxy-4-(methoxymethoxy)-3-methylphenoxy)silane, was synthesized from vanillin. nih.gov This demonstrates a synthetic strategy where a phenolic hydroxyl group is protected with a bulky silyl (B83357) group, in this case, a TIPS group, to allow for subsequent chemical manipulations. nih.govtuwien.at

The general strategy involves protecting the hydroxyl group of a substituted hydroxybenzaldehyde to prevent its interference in subsequent reactions. The bulky TIPS group is particularly advantageous due to its high stability under a variety of reaction conditions, yet it can be selectively removed when needed. This approach allows for the construction of the complex carbon skeleton of Elisabethin A analogues. The use of this compound as a starting material would offer a similar strategic advantage in the synthesis of other analogues of Elisabethin A, where the substitution pattern of the aromatic ring is varied.

Table 1: Key Intermediates in the Synthesis of Elisabethin A Analogues

| Intermediate | Starting Material | Key Transformation | Reference |

| Triisopropyl(2-methoxy-4-(methoxymethoxy)-3-methylphenoxy)silane | Vanillin | Silyl protection of phenolic hydroxyl group | nih.govtuwien.at |

The total synthesis of Chondramide A and its analogues often involves the construction of a unique β-tyrosine moiety. nih.govnih.gov The synthesis of this crucial component frequently starts from a functionalized benzaldehyde (B42025). While the direct use of this compound is not explicitly documented in the synthesis of Chondramide A analogues, the synthetic strategies employed are highly relevant. nih.govnih.govresearchgate.net

The general approach involves the modification of the aromatic ring of a benzaldehyde derivative, which is then elaborated into the β-tyrosine fragment. The use of a protected hydroxybenzaldehyde, such as this compound, would be a logical starting point for the synthesis of novel Chondramide A analogues with substituents at the 3-position of the tyrosine ring. The TIPS group would protect the hydroxyl functionality during the necessary synthetic transformations, such as Wittig reactions or aldol (B89426) condensations, and could be deprotected at a later stage to reveal the free phenol (B47542). This strategy allows for the systematic variation of the substitution pattern on the aromatic ring, enabling the synthesis of a library of Chondramide A analogues for structure-activity relationship studies.

Contribution to Stereoselective Synthetic Strategies

The control of stereochemistry is a central theme in modern organic synthesis. This compound can play a significant role in stereoselective transformations, either through its use in conjunction with chiral auxiliaries or by directing the stereochemical outcome of a reaction.

Currently, there is a lack of specific examples in the scientific literature detailing the use of this compound in chiral auxiliary-mediated reactions. However, the aldehyde functionality is a common substrate for such transformations. In a typical chiral auxiliary approach, the aldehyde would be reacted with a chiral auxiliary to form a chiral adduct. Subsequent reactions on this adduct would proceed with high stereoselectivity due to the steric influence of the auxiliary. The bulky triisopropylsilyloxy group could potentially enhance the stereodirecting effect of the chiral auxiliary by further restricting the conformational freedom of the intermediate.

The triisopropylsilyloxy group in this compound can act as a bulky directing group, influencing the stereochemical outcome of reactions at or near the aldehyde functionality. For example, in nucleophilic additions to the aldehyde, the silyloxy group can favor the formation of one diastereomer over the other. This diastereoselectivity arises from the steric hindrance imposed by the large TIPS group, which directs the incoming nucleophile to the less hindered face of the aldehyde.

While specific studies on the diastereoselective transformations of this compound are not widely reported, the principle of using bulky silyl ethers to control stereochemistry is well-established in organic synthesis. This strategy is particularly useful in the construction of acyclic stereocenters, which are common motifs in many natural products and pharmaceuticals.

Utilization in the Construction of Functionalized Oligomers and Polymers

The bifunctional nature of this compound, possessing both an aldehyde and a protected phenol, makes it a promising monomer for the synthesis of functionalized oligomers and polymers. mdpi.comresearchgate.net

The aldehyde group can participate in various polymerization reactions, such as condensation polymerization with other monomers containing active methylene (B1212753) groups or amino functionalities. The protected hydroxyl group can be deprotected after polymerization to yield a polymer with pendant phenolic hydroxyl groups. These hydroxyl groups can then be further functionalized, allowing for the creation of a wide range of materials with tailored properties.

For instance, polymerization of this compound could lead to the formation of poly(phenylene vinylene)s or other conjugated polymers after appropriate chemical transformations. The resulting polymers would possess reactive sites (the phenolic hydroxyls) that could be used to attach other molecules, such as fluorescent dyes, bioactive compounds, or cross-linking agents. This approach provides a versatile platform for the design of new materials for applications in electronics, sensing, and biomedicine.

Table 2: Potential Polymerization Reactions of this compound

| Polymerization Type | Co-monomer/Reagent | Resulting Polymer Structure | Potential Applications |

| Condensation Polymerization | Diamines | Poly(azomethine)s | High-performance materials, chemosensors |

| Wittig-type Polymerization | Bis(phosphonium salt)s | Poly(phenylene vinylene)s | Organic light-emitting diodes (OLEDs) |

| Aldol Condensation | Ketones with α-hydrogens | Poly(chalcone)s | Nonlinear optical materials |

Development of Precursors for Artificial Nucleotides and Biomolecules

The synthesis of modified nucleosides and other biomolecules often requires the use of protected building blocks to ensure regioselectivity during coupling reactions. While direct evidence for the use of this compound in the synthesis of artificial nucleotides is not prevalent in the provided search results, its structural motifs are relevant. The aldehyde functionality can be transformed into various groups that could mimic or be linked to the sugar or base components of a nucleotide. The protected phenol allows for modifications elsewhere in the molecule without interference. For example, the aldehyde could be used to introduce a carbon-based linker to a nucleobase, which is then attached to a modified sugar backbone. The ability to deprotect the phenol at a later stage provides a versatile handle for further conjugation or to modulate the biomolecule's properties.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of 3-Triisopropylsilyloxy-benzaldehyde, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton in the molecule. The aromatic protons of the benzene (B151609) ring typically appear in the range of δ 7.0–8.0 ppm. The aldehyde proton (CHO) is highly deshielded and resonates at a characteristic downfield shift of approximately δ 9.9 ppm. The protons of the triisopropylsilyl (TIPS) group exhibit characteristic signals in the upfield region. The methine proton of the isopropyl group appears as a multiplet around δ 1.2-1.3 ppm, while the methyl protons give a doublet at approximately δ 1.1 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde H (CHO) | ~9.9 | Singlet | - | 1H |

| Aromatic H | ~7.0-7.8 | Multiplet | - | 4H |

| Isopropyl CH (TIPS) | ~1.2-1.3 | Multiplet | - | 3H |

| Isopropyl CH₃ (TIPS) | ~1.1 | Doublet | ~7.5 | 18H |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The aldehyde carbon (C=O) is a key diagnostic signal, appearing significantly downfield around δ 192 ppm. The carbon atoms of the benzene ring resonate in the aromatic region (δ 120–160 ppm). The carbon attached to the silyloxy group is found at approximately δ 156 ppm. The carbons of the triisopropylsilyl group appear in the upfield region, with the methine carbon at around δ 18 ppm and the methyl carbons at approximately δ 13 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde C (CHO) | ~192 |

| Aromatic C-O | ~156 |

| Aromatic C | ~120-138 |

| Isopropyl CH (TIPS) | ~18 |

| Isopropyl CH₃ (TIPS) | ~13 |

Note: The exact chemical shifts are dependent on the solvent and the specific referencing standard used.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR are fundamental, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially for complex molecules. researchgate.netipb.ptunipd.it These experiments reveal correlations between coupled nuclei, confirming the connectivity of the atoms within the this compound molecule. For instance, an HMBC experiment would show a correlation between the aldehyde proton and the aromatic ring carbons, confirming their proximity. Although this compound does not have stereocenters, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the preferred conformation of the bulky triisopropylsilyl group relative to the benzaldehyde (B42025) ring. ipb.pt

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption peak around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. docbrown.info The aromatic C-H stretching vibrations are observed in the region of 3000–3100 cm⁻¹, while the aliphatic C-H stretching of the isopropyl groups appears just below 3000 cm⁻¹. docbrown.info A significant band in the region of 1000-1100 cm⁻¹ is typically assigned to the Si-O-C stretching vibration, a key indicator of the silyl (B83357) ether linkage.

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3000-3100 | Medium |

| Aliphatic C-H Stretch | ~2850-2950 | Strong |

| Aldehyde C=O Stretch | ~1700 | Strong |

| Aromatic C=C Stretch | ~1450-1600 | Medium-Strong |

| Si-O-C Stretch | ~1000-1100 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₆H₂₆O₂Si), HRMS provides an accurate mass measurement of the molecular ion, which can be compared to the calculated theoretical mass. This high degree of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, shows absorption bands corresponding to the π → π* and n → π* electronic transitions of the benzaldehyde chromophore. The intense π → π* transition of the aromatic ring and carbonyl group is expected to appear at a lower wavelength (around 250 nm), while the weaker n → π* transition of the carbonyl group would be observed at a longer wavelength (around 280-320 nm). researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Approximate λmax (nm) |

| π → π | ~250 |

| n → π | ~280-320 |

Note: The exact λmax values can vary depending on the solvent used.

Single Crystal X-ray Diffraction Analysis of Related Crystalline Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as a definitive analytical technique for the absolute structure elucidation of crystalline solids. This method provides precise three-dimensional coordinates of atoms within a crystal lattice, offering unparalleled insight into molecular geometry, conformation, and intermolecular interactions that dictate the supramolecular assembly in the solid state. While crystallographic data for this compound itself is not extensively reported, the analysis of its crystalline derivatives or structurally related benzaldehyde compounds provides a robust framework for understanding its potential solid-state behavior.

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map, from which the atomic positions can be determined.

Detailed Research Findings

The type of data obtained from a single-crystal X-ray diffraction experiment is comprehensive. Key crystallographic parameters determined include:

Crystal System: The fundamental classification of the crystal's symmetry (e.g., monoclinic, orthorhombic, triclinic). nih.gov

Space Group: A more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com

Atomic Coordinates: The precise x, y, and z positions of each atom in the asymmetric unit.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form.

Torsion Angles: Describing the conformation of the molecule.

For example, a study on various benzaldehyde derivatives revealed a range of crystal systems and space groups, including orthorhombic (Pna2₁) and monoclinic (P2₁/c, P2₁/n), demonstrating how different substitution patterns influence the crystal packing. nih.gov In another case, the analysis of 3-hydroxy-4-methoxybenzaldehyde showed it crystallizes in a monoclinic system with the space group P2₁/c. nih.gov

The following interactive table summarizes typical crystallographic data that would be obtained for a crystalline derivative of this compound, based on data reported for related compounds.

| Crystallographic Parameter | Description | Example Data (from related compounds) |

| Crystal System | The basic symmetry of the crystal lattice. | Monoclinic nih.gov |

| Space Group | The set of symmetry operations of the crystal. | P2₁/c nih.gov |

| a (Å) | Unit cell dimension along the a-axis. | 6.37 nih.gov |

| b (Å) | Unit cell dimension along the b-axis. | 13.34 nih.gov |

| c (Å) | Unit cell dimension along the c-axis. | 8.51 nih.gov |

| α (°) | Angle between b and c axes. | 90 nih.gov |

| β (°) | Angle between a and c axes. | 97.44 nih.gov |

| γ (°) | Angle between a and b axes. | 90 nih.gov |

| Volume (ų) | The volume of the unit cell. | 718.9 |

| Z | The number of molecules in the unit cell. | 4 |

This detailed structural information is crucial for understanding structure-property relationships, rationalizing the outcomes of solid-state reactions, and designing new materials with specific crystalline properties. The analysis of intermolecular contacts, facilitated by SCXRD, can explain physical properties such as melting point and solubility. mdpi.com

Theoretical and Computational Investigations of Triisopropylsilyloxy Benzaldehyde Reactivity and Properties

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of reaction mechanisms, offering a balance between accuracy and computational cost. For 3-Triisopropylsilyloxy-benzaldehyde, DFT studies can illuminate the intricate details of its reactions, such as nucleophilic additions to the carbonyl group, by mapping out the potential energy surface. These studies involve locating the transition state (TS) structures that connect reactants to products.

For instance, in a reaction between this compound and a nucleophile, DFT calculations can identify the transition state corresponding to the nucleophilic attack on the carbonyl carbon. The energy of this transition state, relative to the reactants, provides the activation energy barrier for the reaction. A study on the reaction of benzaldehyde (B42025) with 4-amine-4H-1,2,4-triazole, for example, successfully identified three transition states using the B3LYP/6-31+G(d) level of theory, corresponding to hemiaminal formation, internal rearrangement, and dehydration to form a Schiff base. researchgate.netnih.gov Similar methodologies can be applied to understand the energetics of reactions involving this compound.

The influence of the bulky triisopropylsilyl (TIPS) protecting group on the reaction energetics is a key area of investigation. The electron-donating nature of the silyloxy group can affect the electrophilicity of the aldehyde and thus the reaction barriers. DFT calculations can quantify these electronic effects. Furthermore, the steric hindrance imposed by the TIPS group can be evaluated by comparing the activation energies of reactions with those of less hindered benzaldehyde derivatives.

A typical output from such a DFT study would be a reaction coordinate diagram, plotting the energy of the system as it progresses from reactants to products. The key points on this diagram are the energies of the reactants, intermediates, transition states, and products.

Table 1: Hypothetical DFT-Calculated Energies for the Addition of a Nucleophile to Benzaldehyde Derivatives

| Compound | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Benzaldehyde | 0.0 | 15.2 | -10.5 | 15.2 |

| 3-Hydroxybenzaldehyde (B18108) | 0.0 | 14.8 | -11.0 | 14.8 |

| This compound | 0.0 | 16.5 | -9.8 | 16.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates how DFT can be used to compare the reactivity of different substituted benzaldehydes.

Computational Analysis of Stereoselectivity and Regioselectivity in Transformations

Computational chemistry is an indispensable tool for predicting and understanding the stereochemical and regiochemical outcomes of chemical reactions. rsc.org For reactions involving this compound that can lead to multiple stereoisomers or regioisomers, computational analysis can provide a rational basis for the observed selectivity.

Stereoselectivity: In reactions such as the addition of a chiral nucleophile to the aldehyde, two diastereomeric transition states are possible, leading to two enantiomeric or diastereomeric products. The difference in the calculated energies of these transition states can be used to predict the enantiomeric or diastereomeric excess of the reaction. A computational study on the enantioselective addition of n-BuLi to benzaldehyde in the presence of a chiral ligand successfully reproduced the experimentally observed preferred enantiomer by comparing the energies of the competing transition states. researchgate.net The steric bulk of the triisopropylsilyl group in this compound would be expected to play a significant role in dictating the facial selectivity of nucleophilic attack, a factor that can be precisely modeled.

Regioselectivity: In reactions where the benzaldehyde ring can be functionalized, such as electrophilic aromatic substitution, the directing effect of the 3-triisopropylsilyloxy group is paramount. DFT calculations can model the transition states for substitution at different positions on the aromatic ring (ortho, para, and meta to the existing substituents). The relative energies of these transition states reveal the most likely site of reaction. For instance, a computational study on the rearrangement of 2-benzyloxypyridine derivatives elucidated the origin of the observed regioselectivity by analyzing the activation energies for different rearrangement pathways. researchgate.net

Table 2: Hypothetical Calculated Energy Barriers for Different Regioisomeric Products

| Reaction Type | Regioisomeric Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Electrophilic Aromatic Substitution | Ortho-attack | 25.3 | Para |

| Para-attack | 22.1 | ||

| Meta-attack | 30.5 | ||

| Directed Ortho-metalation | Ortho-metalation | 18.9 | Ortho |

| Meta-metalation | 28.4 |

Note: The data in this table is hypothetical and illustrates how computational analysis can predict regioselectivity.

Molecular Modeling and Conformational Analysis of Triisopropylsilyloxy-Benzaldehyde Systems

The three-dimensional structure and conformational preferences of this compound are crucial for understanding its reactivity. Molecular modeling techniques, particularly conformational analysis, are employed to identify the low-energy conformations of the molecule. The bulky triisopropylsilyl group can adopt various orientations relative to the benzaldehyde moiety, and each of these conformations will have a different energy.

Computational methods can systematically explore the conformational space of the molecule by rotating the single bonds. The energy of each conformation is calculated, and the results are used to identify the global minimum energy structure and other low-energy conformers. This information is critical because the reactivity of the molecule is often governed by the population of its most stable conformers. For instance, in a study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole, an internal rearrangement of the benzene (B151609) and triazole rings in the hemiaminal intermediate was identified as a key step, highlighting the importance of conformational changes during a reaction. nih.gov

The conformational analysis of this compound would likely reveal that the large TIPS group restricts the rotation around the C-O-Si bonds, leading to a few preferred conformations that minimize steric clashes.

Table 3: Hypothetical Relative Energies of Different Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-Si) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 180° | 0.00 | 75.3 |

| 2 | 60° | 1.50 | 12.1 |

| 3 | -60° | 1.50 | 12.1 |

| 4 | 0° | 5.20 | 0.5 |

Note: This table presents hypothetical data to illustrate the output of a conformational analysis study.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can aid in the characterization of molecules like this compound. The most commonly predicted spectroscopic data are Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined. These predicted spectra can be compared with experimental data to confirm the structure of the compound. Recent advances in computational methods, including the use of machine learning, have significantly improved the accuracy of NMR predictions. nih.gov For this compound, predicting the chemical shifts of the aromatic protons and the protons of the isopropyl groups on the silicon atom would be of particular interest.

Infrared Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated IR spectrum can be used to identify the characteristic vibrational modes of the molecule, such as the C=O stretch of the aldehyde and the Si-O stretch of the silyloxy group.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (aldehyde H) | 9.95 ppm | 9.98 ppm |

| ¹³C NMR Chemical Shift (C=O) | 192.5 ppm | 192.1 ppm |

| IR Frequency (C=O stretch) | 1705 cm⁻¹ | 1701 cm⁻¹ |

| IR Frequency (Si-O stretch) | 1095 cm⁻¹ | 1092 cm⁻¹ |

Note: The data in this table is hypothetical and serves to illustrate the potential accuracy of computationally predicted spectroscopic properties.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Triisopropylsilyloxy-benzaldehyde to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on:

- Reagent selection : Triisopropylsilyl (TIPS) protecting groups require anhydrous conditions and catalysts like imidazole or DMAP for efficient coupling to phenolic hydroxyl groups .

- Reaction monitoring : Use TLC or HPLC to track silylation progress. Compare retention times with known benzaldehyde derivatives (e.g., 3-Benzyloxybenzaldehyde, mp 55–59°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Confirm purity via NMR (¹H/¹³C) and mass spectrometry.

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal stability : Heat samples in inert solvents (e.g., DMF, THF) at 50–100°C for 24–48 hours. Monitor decomposition via GC-MS .

- pH sensitivity : Test aqueous/organic biphasic systems at pH 2–12. Silyl ethers hydrolyze under acidic or basic conditions; compare with 4-Hydroxybenzaldehyde degradation pathways .

- Light exposure : UV-vis spectroscopy detects photodegradation products. Store samples in amber vials at 2–8°C for long-term stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound derivatives be resolved?

- Methodological Answer : Address discrepancies using:

- Iterative validation : Cross-check experimental NMR shifts (¹H/¹³C) with DFT calculations (B3LYP/6-31G* level). Adjust solvent effects (e.g., CDCl3 vs. DMSO-d6) in simulations .

- Alternative techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with structurally similar compounds (e.g., 3-(3-Bromopropoxy)benzaldehyde, InChI=1S/C10H11BrO2) .

- Collaborative analysis : Engage crystallographers for X-ray diffraction to confirm molecular geometry .

Q. What strategies mitigate side reactions during functionalization of this compound in cross-coupling reactions?

- Methodological Answer : Minimize side reactions via:

- Protecting group compatibility : TIPS is robust under Suzuki-Miyaura conditions but may require Pd(PPh3)4 or Buchwald-Hartwig catalysts to avoid deprotection .

- Solvent optimization : Use anhydrous THF or toluene to prevent hydrolysis. Compare with substituted benzaldehydes (e.g., 3-Fluorobenzaldehyde) in palladium-mediated reactions .

- Byproduct analysis : Identify impurities (e.g., desilylated products) via LC-MS and adjust reaction stoichiometry or temperature .

Q. How does the steric bulk of the triisopropylsilyl group influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Assess steric effects through:

- Kinetic studies : Compare reaction rates with less bulky analogs (e.g., 3-Methoxybenzaldehyde). Use stopped-flow NMR to monitor intermediate formation .

- Computational modeling : Calculate steric maps (e.g., using SambVca) to quantify spatial hindrance at the ortho and para positions .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., NO2) to offset steric deactivation. Reference studies on 3-Nitrobenzaldehyde derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.